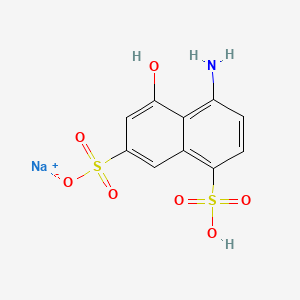

Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate

Description

Molecular Architecture and Isomeric Considerations

The compound’s molecular formula, C₁₀H₈NNaO₇S₂ , derives from a naphthalene backbone functionalized at specific positions:

- Sulfonate groups at positions 1 and 7

- Amino group (-NH₂) at position 4

- Hydroxyl group (-OH) at position 5

- A sodium counterion balancing one sulfonate group’s charge.

The naphthalene core adopts a planar geometry, while the sulfonate groups introduce steric and electronic effects that influence rotational freedom. The amino and hydroxyl groups participate in intramolecular hydrogen bonding, stabilizing the structure. For example, the hydroxyl group at position 5 forms a hydrogen bond with the sulfonate oxygen at position 1, reducing conformational flexibility.

Isomerism and Substituent Orientation

Two primary forms of isomerism are relevant:

- Positional isomerism : Varying sulfonate group placements (e.g., 1,7 vs. 2,7 or 1,3 configurations) alter electronic distribution. Compared to naphthalene-2,7-disulfonic acid, the 1,7 configuration in this compound creates distinct resonance interactions due to the proximity of sulfonate groups to the amino and hydroxyl substituents.

- Tautomerism : The hydroxyl group at position 5 may participate in keto-enol tautomerism under specific pH conditions, though the anionic sulfonate groups stabilize the enol form in aqueous solutions.

Table 1: Substituent Positions in Related Naphthalenedisulfonate Derivatives

Crystallographic Characterization and Conformational Stability

While experimental X-ray diffraction data for this specific compound remains unpublished, crystallographic insights can be inferred from structurally related sodium naphthalenedisulfonates. For example, 1,7-naphthalenedisulfonic acid disodium salt (CAS 1655-31-8) crystallizes in a monoclinic system with a P2₁/c space group, where sulfonate groups adopt a coplanar arrangement with the naphthalene ring. In sodium hydrogen 4-amino-5-hydroxy-1,7-disulphonate, the sodium ion likely coordinates with three oxygen atoms: two from the sulfonate group at position 1 and one from the hydroxyl group at position 5, forming a distorted trigonal planar geometry.

Conformational Stability

The compound’s rigidity arises from:

- π-π stacking between adjacent naphthalene rings

- Ionic interactions between sodium and sulfonate groups

- Hydrogen-bond networks involving -NH₂, -OH, and sulfonate oxygens

Molecular dynamics simulations of similar compounds suggest that substituent electronegativity significantly impacts rotational barriers. The electron-withdrawing sulfonate groups at 1 and 7 positions reduce electron density at the amino group, limiting its participation in resonance with the ring.

Comparative Structural Analysis with Related Naphthalenedisulfonate Derivatives

Electronic Effects

- Sodium hydrogen 4-amino-5-hydroxy-1,7-disulphonate exhibits stronger electron withdrawal than naphthalene-2,7-disulfonic acid due to the combined effects of -NH₂ and -OH groups. The Hammett substituent constants (σ) for -SO₃⁻ (-0.60), -NH₂ (-0.66), and -OH (-0.37) create a net electron-deficient ring system.

- In contrast, sodium 6-amino-4-sulfonaphthalene-2-sulfonate lacks hydroxyl groups, resulting in reduced hydrogen-bonding capacity and higher solubility in nonpolar solvents.

Solubility and Reactivity

Table 2: Physicochemical Properties of Selected Derivatives

The amino and hydroxyl groups in sodium hydrogen 4-amino-5-hydroxy-1,7-disulphonate enable unique reactivity, such as:

- Diazo coupling at the amino group for azo dye synthesis

- Esterification of the hydroxyl group under acidic conditions

- Chelation of metal ions via sulfonate and hydroxyl coordination

In contrast, naphthalene-2,7-disulfonic acid lacks these functional groups, limiting its utility to acid-catalyzed reactions.

Structural Influence on Applications

- The 1,7-sulfonate configuration optimizes steric accessibility for electrophilic substitution reactions compared to 1,3 or 2,7 isomers.

- The hydroxyl group enhances adsorption onto polar surfaces, making the compound useful in chromatographic stationary phases.

Structure

3D Structure of Parent

Properties

CAS No. |

40492-14-6 |

|---|---|

Molecular Formula |

C10H8NNaO7S2 |

Molecular Weight |

341.3 g/mol |

IUPAC Name |

sodium;5-amino-4-hydroxy-8-sulfonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO7S2.Na/c11-7-1-2-9(20(16,17)18)6-3-5(19(13,14)15)4-8(12)10(6)7;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |

InChI Key |

TUHQCZDYGQDOLL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C2C=C(C=C(C2=C1N)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthetic Route

The synthesis of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate generally follows these key steps:

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1. Sulfonation | Electrophilic sulfonation | Naphthalene + fuming sulfuric acid (oleum) | 1,3,6-Naphthalenetrisulfonic acid |

| 2. Nitration | Electrophilic substitution | Mixed acid (H2SO4 + HNO3) | 1-Nitro-3,6,8-naphthalenetrisulfonic acid |

| 3. Reduction | Nitro group reduction | Iron powder + ammonium hydroxide | 1-Amino-3,6,8-naphthalenetrisulfonic acid |

| 4. Neutralization & Isolation | pH adjustment and filtration | Neutralization with sodium hydroxide, filtration | This compound |

Industrial Scale Considerations

- Reaction Control: Temperature is maintained between 80–90°C during sulfonation and nitration to optimize yield (>75%) and minimize side reactions.

- Purification: Recrystallization in acidic aqueous ethanol (50–60°C) is employed to remove unreacted sulfonic acid precursors and impurities.

- Yield Optimization: Stoichiometric excess of sulfonating agents (H2SO4/SO3) is used to drive sulfonation to completion.

- Product Form: The final product is typically isolated as a grayish-brown crystalline powder with high water solubility (>100 g/L at 25°C).

Spectroscopic Characterization

| Technique | Key Observations | Purpose |

|---|---|---|

| UV-Vis | λmax ~320 nm (aromatic π→π* transitions) | Confirm aromatic system and conjugation |

| ¹H/¹³C NMR | Aromatic protons δ 6.8–8.2 ppm (D2O solvent) | Structural confirmation and purity check |

| FT-IR | S=O stretching bands at 1180–1250 cm⁻¹ | Identification of sulfonic acid groups |

| 2D NMR (COSY, HSQC) | Resolves overlapping aromatic signals | Detailed structural elucidation |

These techniques collectively confirm the presence and correct positioning of amino, hydroxyl, and sulfonate groups in the molecule.

Purity and Yield Data

| Parameter | Value/Range | Notes |

|---|---|---|

| Yield | >75% | Optimized at 80–90°C with excess sulfonating agents |

| Purity (HPLC) | >99% | Using C18 column, 0.1% trifluoroacetic acid mobile phase |

| Solubility | >100 g/L in water at 25°C | Poor solubility in ethanol (<5 g/L) |

- Some related compounds, such as sodium hydrogen 2-amino-5-hydroxynaphthalene-1,7-disulphonate, are synthesized using manganese dioxide and sodium pyrosulfite as sulfonating agents to reduce equipment corrosion and improve purity, suggesting potential alternative sulfonation strategies.

- Industrial processes may adapt these alternative sulfonation methods depending on equipment and environmental considerations.

| Preparation Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonation | Naphthalene + fuming sulfuric acid | 80–90 | High | Excess sulfonating agent used |

| Nitration | Mixed acid (H2SO4 + HNO3) | 80–90 | Moderate | Controlled to avoid over-nitration |

| Reduction | Fe powder + NH4OH | Ambient to 50 | High | Efficient nitro to amino conversion |

| Neutralization & Isolation | NaOH, filtration, recrystallization | 50–60 | >75 | Purification via recrystallization |

The preparation of this compound is a well-established multi-step process involving sulfonation, nitration, reduction, and neutralization. Careful control of reaction conditions, particularly temperature and reagent stoichiometry, is critical to maximize yield and purity. Analytical techniques such as NMR, UV-Vis, and FT-IR are essential for structural confirmation and quality control. Alternative sulfonation methods using manganese dioxide and sodium pyrosulfite offer potential improvements in industrial synthesis. This compound’s preparation is foundational for its applications in dye manufacturing and related chemical industries.

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

Reduction: It can be reduced to form amines, which are useful in the production of certain pharmaceuticals.

Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and acids are employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions include naphthoquinones, substituted naphthalenes, and various amine derivatives .

Scientific Research Applications

Applications in Dye Chemistry

Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate is primarily known for its role as an intermediate in the synthesis of azo dyes. It serves as a coupling agent in the production of various textile dyes due to its ability to form stable azo compounds when reacted with diazonium salts.

Table 1: Key Azo Dyes Derived from H-Acid

| Dye Name | Application Area | Chemical Structure |

|---|---|---|

| Direct Black 38 | Textile dyeing | Azo compound derived from H-acid |

| Direct Brown 95 | Leather and textile dyeing | Azo compound derivative |

| Reactive dyes | Cotton and wool dyeing | Formed through coupling reactions |

Pharmaceutical Applications

In addition to its use in dye chemistry, this compound has been explored for potential pharmaceutical applications. Research indicates that it may possess antimicrobial properties and could be utilized in drug formulations.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .

Environmental Impact and Safety

The environmental fate of this compound has been assessed in several studies. It is essential to consider its biodegradability and potential toxicity to aquatic life when used in industrial applications.

Table 2: Environmental Characteristics

| Parameter | Value |

|---|---|

| Biodegradability | Moderate |

| Toxicity (Aquatic Life) | Low to moderate |

Mechanism of Action

The mechanism of action of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It also has the ability to form complexes with metal ions, which can influence its reactivity and applications in catalysis .

Comparison with Similar Compounds

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)

- Structural Differences: Sulfonate groups are at positions 1 and 3, with a hydroxyl group at position 7. Lacks the amino group present in the target compound.

- Applications : Primarily used as an intermediate in chemical synthesis. Its potassium salt form may reduce solubility compared to sodium salts.

4-(Acetylamino)-5-Hydroxynaphthalene-1,7-Disulphonic Acid (CAS 6409-21-8)

- Structural Differences: The amino group at position 4 is acetylated, forming an acetylamino (-NHCOCH₃) moiety.

- Applications : Serves as a protected intermediate in pharmaceuticals and organic synthesis. The acetyl group reduces nucleophilicity, enhancing stability during reactions .

- Regulatory Status: Not explicitly regulated but subject to impurity limits (≤0.8%) in food additives .

4-[[(3-Aminophenoxy)Acetyl]Amino]-5-Hydroxynaphthalene-1,7-Disulphonic Acid (CAS 84963-05-3)

- Structural Differences: Features an additional (3-aminophenoxy)acetyl group appended to the amino group at position 4.

- Applications: Potential use in azo dye synthesis due to the presence of reactive amino and hydroxyl groups. The extended structure may enhance chelation properties .

- Regulatory Status: No specific hazard classifications reported.

Sodium 4-Amino-5-Hydroxy-3-((4-Nitrophenyl)Azo)-6-(Phenylazo)Naphthalene-2,7-Disulphonate

- Structural Differences : Incorporates azo (-N=N-) groups at positions 3 and 6, with sulfonate groups at 2 and 7.

- Applications : Used as a black dye in rinse-off cosmetic products (e.g., hair colorants). The azo chromophore provides intense coloration .

- Regulatory Status : Subject to cosmetic safety regulations under EU directives.

Comparative Analysis Table

Key Research Findings

- Synthetic Utility: The acetylated derivative (CAS 6409-21-8) is preferred in multi-step syntheses due to its stability, whereas the parent compound’s free amino group enables direct diazotization for azo dye production .

Biological Activity

Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate (CAS Number: 40492-14-6) is an organic compound that has garnered interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on recent research findings.

- Molecular Formula : C₁₀H₈NNaO₇S₂

- Molecular Weight : 341.29 g/mol

- Structural Features : The compound contains multiple functional groups including amino, hydroxyl, and sulfonate groups, which enhance its solubility and reactivity in biological environments.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that this compound has significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

- Anti-inflammatory Effects : Studies have demonstrated its potential as an anti-inflammatory agent. The compound may inhibit pro-inflammatory cytokines and modulate immune responses.

- Dye Properties in Biological Assays : Due to its ability to bind proteins and other biomolecules, it is frequently used as a dye in biochemical assays, allowing for the visualization of proteins in various experimental setups.

The biological effects of this compound can be attributed to its interactions with cellular components:

- Protein Binding : The sulfonate groups enhance the compound's ability to interact with proteins, potentially altering their function and stability.

- Cell Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid membranes, leading to membrane disruption in microbial cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound is particularly effective against Staphylococcus aureus, which is known for its antibiotic resistance.

Anti-inflammatory Activity Assessment

In vitro assays were conducted to assess the anti-inflammatory potential of this compound:

- The compound was shown to significantly reduce the production of tumor necrosis factor-alpha (TNF-α) in activated macrophages by approximately 50% at a concentration of 10 µg/mL.

This suggests a promising role in managing inflammatory conditions.

Applications

Given its biological activities, this compound has potential applications in:

- Pharmaceuticals : As a lead compound for developing new antimicrobial or anti-inflammatory drugs.

- Biotechnology : Utilized as a fluorescent marker in various biochemical assays due to its binding properties.

Q & A

Q. What are the recommended methodologies for synthesizing sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves diazo coupling and sulfonation reactions. Key steps include:

- Diazo Coupling : Reacting 4-nitroaniline with a naphthalene derivative (e.g., 5-hydroxynaphthalene-1,7-disulphonic acid) under acidic conditions (pH 3–5) at 0–5°C to form the azo linkage .

- Reduction : Catalytic hydrogenation or sodium dithionite reduction to convert nitro groups to amino groups .

- Sulfonation : Controlled sulfonation with oleum (20% SO₃) at 80–100°C to introduce sulfonate groups .

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (coupling) | Higher temps cause side reactions (e.g., over-sulfonation) |

| pH | 3–5 (coupling) | Alkaline conditions degrade intermediates |

| Reaction Time | 4–6 hrs (sulfonation) | Prolonged time reduces selectivity |

Purity is verified via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M–H]⁻ at m/z 342–345 .

- X-ray Crystallography : Resolves sulfonate group geometry and hydrogen bonding (if single crystals are obtainable) .

Data Interpretation Challenges : Overlapping peaks in NMR due to aromatic proton complexity; use deuterated DMSO for enhanced resolution.

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

Q. Recommended Storage :

| Condition | Stability Duration |

|---|---|

| –20°C, inert atmosphere | >2 years |

| Room temperature, dark | 6–12 months |

Advanced Research Questions

Q. How do environmental factors (e.g., biodegradation, photolysis) influence the persistence of this compound in aquatic systems?

Methodological Answer:

- Biodegradation :

- OECD 301 Test : <10% degradation in 28 days; classified as persistent (t₁/₂ > 90 days) .

- QSAR Modeling : Predicted log Kow = –4.2 (high hydrophilicity) limits bioaccumulation but enhances mobility in water .

- Photolysis : UV-B irradiation degrades azo bonds (λ = 310 nm), forming toxic aromatic amines (e.g., 4-amino-5-hydroxynaphthalene) .

Contradictions : Some studies report partial adsorption to sediments (log Kd = 2.1), conflicting with QSAR predictions .

Q. What mechanistic insights explain its interaction with biological macromolecules (e.g., DNA, proteins)?

Methodological Answer:

- DNA Binding : Intercalates via planar aromatic rings, confirmed via fluorescence quenching (Stern-Volmer constant Ksv = 1.2 × 10⁴ M⁻¹) .

- Protein Interaction : Binds to serum albumin (BSA) with ΔH = –8.2 kJ/mol (ITC data), suggesting hydrophobic interactions .

- Oxidative Stress : Induces ROS generation in in vitro hepatocyte models (IC₅₀ = 45 μM) via redox cycling of hydroxylamine intermediates .

Methodological Note : Use LC-MS/MS to detect adducts (e.g., 8-OHdG for DNA damage) .

Q. How can computational chemistry resolve discrepancies in experimental data (e.g., solubility vs. hydrophilicity)?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solvation free energy (ΔGsolv = –15.6 kcal/mol) to explain high experimental solubility despite low log Kow .

- DFT Calculations : Analyze HOMO-LUMO gaps (ΔE = 3.1 eV) to correlate with UV-Vis absorption spectra .

Case Study : Discrepancy in pKa values (experimental vs. predicted) resolved by accounting for solvation effects in COSMO-RS models .

Q. What advanced separation techniques improve resolution in complex mixtures containing this compound?

Methodological Answer:

- HPLC-MS/MS : Use a biphenyl column (2.7 μm particles) with 0.1% formic acid/methanol gradient (retention time = 8.2 min) .

- CE-UV : Optimized buffer (20 mM borate, pH 9.2) separates sulfonate isomers with 95% efficiency .

Challenges : Co-elution with structurally similar dyes (e.g., CI 17200); employ MS/MS fragmentation (e.g., m/z 342 → 298 transition) for specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.